(R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid

Vue d'ensemble

Description

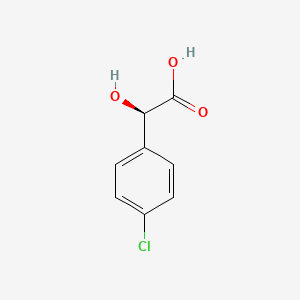

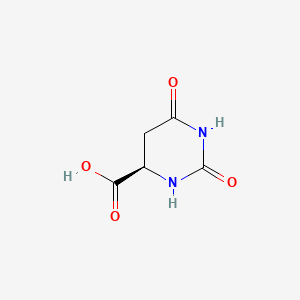

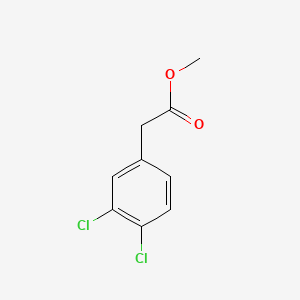

“®-2-(4-Chlorophenyl)-2-hydroxyacetic acid” is a chemical compound. It is also known as 4-chlorophenylacetic acid . The molecular formula of this compound is C8H7ClO2 . It is a derivative of phenylacetic acid, where one of the hydrogen atoms in the phenyl group is replaced by a chlorine atom .

Molecular Structure Analysis

The molecular structure of “®-2-(4-Chlorophenyl)-2-hydroxyacetic acid” consists of a carboxylic acid group (-COOH) and a chlorophenyl group (C6H4Cl) attached to the same carbon atom . The molecular weight of this compound is 170.59 g/mol .Physical And Chemical Properties Analysis

“®-2-(4-Chlorophenyl)-2-hydroxyacetic acid” is a white to cream-colored powder . It has a melting point range of 103°C to 107°C . It is soluble in water and other solvents such as ethanol, acetone, and diethyl ether .Applications De Recherche Scientifique

Herbicide Analysis and Environmental Monitoring

(R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid is utilized in the analysis of herbicides, particularly in environmental contexts. For instance, its role in the competitive assay of herbicides like 2,4-dichlorophenoxyacetic acid using molecularly imprinted polymer particles has been documented. This type of assay is critical in monitoring herbicide levels in various environments, ensuring safety and compliance with environmental regulations (Schöllhorn et al., 2000).

Crystal Structure Studies

Research has also explored the crystal structure of compounds closely related to (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid. For instance, the crystal structure of (R)-phenylethylammonium (R)-4-chloromandelate, which includes the (R)-2-(4-chlorophenyl)-2-hydroxyacetate ion, has been determined. These studies are fundamental in understanding the physical and chemical properties of such compounds, which can have implications in various fields including pharmaceuticals and materials science (He et al., 2007).

Role in Stereoselective Actions

The stereoselective actions of certain compounds, which include structures similar to (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, have been studied extensively. Research on stereoisomers of BRL37344, which includes a structure analogous to (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid, revealed clear stereoselectivity in effects on beta-adrenoceptors. These findings are significant in the development of more effective and selective drugs (Ida et al., 1996).

Environmental Degradation

Studies on the environmental degradation of chlorophenoxy herbicides, where (R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid is a related compound, have provided insights into effective methods for herbicide removal from natural waters. This research is crucial for developing sustainable practices to mitigate the environmental impact of such chemicals (Brillas et al., 2004).

Safety And Hazards

The safety data sheet for a related compound, ®-1-(4-Chlorophenyl)ethylamine, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is fatal if inhaled . It is recommended to use only outdoors or in a well-ventilated area, wear protective clothing, and avoid release to the environment .

Orientations Futures

The future directions for the research and development of “®-2-(4-Chlorophenyl)-2-hydroxyacetic acid” and its derivatives could involve further exploration of their potential anti-allergic activities . Additionally, these compounds could be used as intermediates in reactions leading to the synthesis of other complex molecules .

Propriétés

IUPAC Name |

(2R)-2-(4-chlorophenyl)-2-hydroxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12)/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWSFWXSSALIZAU-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354855 | |

| Record name | (2R)-(4-Chlorophenyl)(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-(4-Chlorophenyl)-2-hydroxyacetic acid | |

CAS RN |

32189-36-9 | |

| Record name | (2R)-(4-Chlorophenyl)(hydroxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-4-Chloromandelic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide](/img/structure/B1349194.png)

![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B1349227.png)

![5-(2-Chloro-phenoxymethyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B1349234.png)

![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)